Vamicamide
Descripción
Structure
3D Structure
Propiedades
Número CAS |
97987-88-7 |
|---|---|
Fórmula molecular |
C18H23N3O |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide |
InChI |
InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22) |
Clave InChI |
BWNLUIXQIHPUGO-UHFFFAOYSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |
SMILES canónico |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide 4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide FK 176 FK-176 FK176 FR 071741 FR-071741 FR071741 vamicamide vamicamide hydrochloride, ((R*,R*)-(+-))-isomer vamicamide, ((R*,R*)-(+-))-isomer vamicamide, (R-(R*,S*))-isomer vamicamide, (S-(R*,R*))-isome |
Origen del producto |
United States |
Academic Research Context of Vamicamide
Historical Overview of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonist Research
The understanding of muscarinic receptors dates back to early observations in the 20th century regarding the effects of acetylcholine, the endogenous agonist for these receptors. mdpi.com The actions of acetylcholine were initially divided into nicotine-like and muscarine-like effects, leading to the classification of acetylcholine receptors into nicotinic and muscarinic subtypes. mdpi.comwikipedia.org Early research identified that muscarinic receptors are more sensitive to muscarine (B1676868) than to nicotine, hence their name. wikipedia.org
Pharmacological interventions targeting mAChRs have a long history, with the use of anticholinergic drugs, which block muscarinic receptors, dating back over 2000 years for conditions like asthma. nih.gov Atropine (B194438) is a notable historical muscarinic antagonist that has been used for various purposes, including dilating the pupil. wikipedia.orgnih.gov The discovery and characterization of distinct muscarinic receptor subtypes (M1-M5) through molecular cloning techniques provided a more refined understanding of their diverse functions and offered new avenues for targeted drug development. mdpi.comnih.govwikipedia.org M1, M3, and M5 receptors are typically coupled with Gq proteins, while M2 and M4 receptors are coupled with Gi/o proteins. nih.govwikipedia.org The development of subtype-selective antagonists, such as pirenzepine (B46924) for M1 receptors, marked significant progress in the field, allowing for more specific targeting of particular physiological pathways. mdpi.comwikipedia.org Despite the long history and the diverse pharmacological actions of mAChR ligands, the development of highly selective small-molecule ligands that can specifically inhibit or activate individual mAChR subtypes has been a persistent challenge, often leading to off-target effects and limiting their broader clinical application. nih.govnih.govnih.gov
Vamicamide's Position in Small Molecule Drug Development for Neurological Applications
This compound was developed as a small molecule mAChR antagonist, positioning it within the significant area of small molecule drug development. wikipedia.orgkyinno.com Small molecules, generally defined as organic compounds with a low molecular weight, offer advantages such as good oral bioavailability and the ability to cross cell membranes to reach intracellular targets, making them a cornerstone of the pharmaceutical industry. kyinno.compatheon.comfrontiersin.org
The investigation of this compound specifically targeted neurological applications, particularly the treatment of urinary incontinence and overactive bladder, conditions influenced by muscarinic receptor activity. wikipedia.org While the search for novel therapeutic agents for central nervous system (CNS) disorders by targeting mAChRs has been ongoing due to their involvement in various neurological and psychiatric conditions, the development of effective and well-tolerated drugs has been challenging, partly due to the high sequence homology of the orthosteric binding site across subtypes. nih.govnih.gov this compound's research aimed to address conditions where modulating muscarinic activity could provide therapeutic benefit. Although this compound showed promise in preclinical studies, its development was ultimately discontinued, highlighting the inherent challenges in bringing small molecule mAChR antagonists through the entire drug development pipeline. wikipedia.org
Conceptual Frameworks for Investigating this compound's Biological Actions
Investigating the biological actions of this compound, as with other mAChR ligands, involves several conceptual frameworks and experimental approaches. A primary framework centers on receptor pharmacology, characterizing this compound's affinity and activity at different mAChR subtypes (M1-M5). This involves binding assays to determine how strongly this compound binds to the receptors and functional assays to assess whether it acts as an antagonist, blocking the effects of acetylcholine. psychiatryonline.orgresearchgate.net Given that this compound is an antagonist, research would focus on its ability to inhibit agonist-induced responses mediated by mAChRs.
Another crucial framework involves studying the physiological effects of this compound in relevant biological systems, such as isolated tissues or animal models. For its intended application in urinary disorders, studies would likely involve examining its effects on bladder function, such as bladder capacity and detrusor muscle activity. wikipedia.org Preclinical studies on this compound have indeed investigated its effects on urinary bladder functions in conscious animal models. wikipedia.org
Furthermore, understanding the pharmacokinetics of this compound – how it is absorbed, distributed, metabolized, and excreted – is essential for interpreting its biological effects and potential therapeutic utility. Population pharmacokinetic analysis has been applied to study this compound in healthy subjects, providing insights into parameters such as elimination rate, apparent volume of distribution, and the influence of factors like body weight and food intake on its absorption. nii.ac.jp
Conceptual frameworks also extend to structural biology and computational approaches, which aim to understand how this compound interacts with the mAChR protein at a molecular level. While specific structural data for this compound binding may not be widely available, the determination of structures for other mAChR subtypes has provided valuable insights into the orthosteric and allosteric binding sites, which can inform the design and study of ligands like this compound. nih.govresearchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to explore the relationship between the chemical structure of this compound and its biological activity. researchgate.net
Research findings on this compound in conscious dog and rat models of urinary frequency indicated that it increased bladder capacity without affecting other urinary parameters. wikipedia.org Population pharmacokinetic data from healthy male subjects showed that this compound's apparent volume of distribution varied linearly with body weight, and food intake significantly affected absorption rate and lag time but not the apparent volume of distribution. nii.ac.jp
Table 1: Population Pharmacokinetic Parameters of this compound in Healthy Male Subjects
| Parameter | Estimate | Unit | Interindividual Variability (%) |
| Elimination Rate Constant (Ke) | 0.137 | hr⁻¹ | 12.8 |
| Apparent Volume of Distribution (Vd/F) | 2.24 | L/kg | 11.7 |
| Urinary Recovery | 91.6 | % | N/A |
| Absorption Rate Constant (Ka) (Fasting) | 1.75 | hr⁻¹ | 71.3 |
| Absorption Rate Constant (Ka) (Post-meal) | 2.63 | hr⁻¹ | N/A |
| Lag Time of Absorption (t₀) (Fasting) | 0.178 | hr | N/A |
| Lag Time of Absorption (t₀) (Post-meal) | 0.347 | hr | N/A |
Note: N/A indicates data not explicitly provided for interindividual variability or that the parameter is a condition-specific estimate.
These research findings, while not leading to clinical approval, contribute to the broader understanding of mAChR antagonists and the complexities of developing small molecules for conditions involving muscarinic receptor modulation. The discontinuation of this compound's development underscores the challenges in translating preclinical promise into successful clinical therapies, a common theme in small molecule drug development for neurological applications. wikipedia.orgnih.gov
Methodological Approaches to Vamicamide Synthesis and Chemical Derivatization
Synthetic Pathways and Strategies for Vamicamide
The synthesis of this compound involves specific chemical transformations to construct its unique molecular architecture, which includes a central carbon bearing a phenyl group, a pyridin-2-yl group, and an amide functionality, along with a stereogenic center on the pentanamide (B147674) chain substituted with a dimethylamino group. wikipedia.orgmolnova.comdrugfuture.comuni.lu
A reported synthetic route for this compound proceeds from benzonitrile (B105546) and involves a sequence of six steps. researchgate.netresearchgate.netresearchgate.net Key transformations within this pathway include a reductive amination step and the crucial separation of diastereomers to obtain the desired stereoisomer or racemate. researchgate.netresearchgate.netresearchgate.net This multi-step synthesis underscores the complexity involved in assembling the this compound core structure with the correct stereochemistry.
Process development for the synthesis of this compound has been undertaken, extending beyond laboratory scale to consider industrialization aspects. researchgate.netresearchgate.netresearchgate.net This involves optimizing the synthetic route with regard to scale-up efficiency, economic viability, safety protocols, and environmental impact. researchgate.netresearchgate.netresearchgate.net While the core 6-step synthesis from benzonitrile is established, ongoing efforts in synthetic methodology development for complex molecules often focus on improving yields, reducing reaction steps, utilizing more environmentally benign reagents and solvents, and developing more efficient purification techniques, particularly for separating stereoisomers. The process development for this compound specifically aimed at addressing challenges for large-scale production, suggesting that the synthetic methodology was refined to meet industrial requirements. researchgate.netresearchgate.netresearchgate.net
Retrosynthetic analysis is a strategic approach in organic synthesis that involves working backward from the target molecule to identify simpler precursor molecules and the corresponding synthetic transformations. amazonaws.comnumberanalytics.combibliotekanauki.pl Applying retrosynthetic principles to this compound would involve disconnecting key bonds to arrive at readily available starting materials. amazonaws.comnumberanalytics.com
For this compound, a retrosynthetic analysis would likely consider disconnections around the quaternary carbon atom bearing the phenyl and pyridin-2-yl groups, as well as the bond connecting the dimethylamino-substituted carbon to the rest of the chain. Given the reported synthesis starts from benzonitrile and involves reductive amination and diastereomer separation researchgate.netresearchgate.netresearchgate.net, a retrosynthetic step might involve disconnecting the carbon-nitrogen bond formed during the reductive amination. Further disconnections would aim to simplify the remaining fragments into commercially available or easily synthesized precursors, such as substituted pyridines, phenyl derivatives, and suitable amine or carbonyl compounds. The need for diastereomer separation in the synthesis researchgate.netresearchgate.netresearchgate.net highlights the importance of controlling stereochemistry, which would be a critical consideration during the retrosynthetic planning phase.
Novel Synthetic Methodologies Development
Structural Modifications and Analog Design of this compound
The biological activity of a compound is intimately linked to its chemical structure. Structural modifications of a lead compound like this compound can lead to the discovery of analogs with altered or improved pharmacological profiles.
Structure-Activity Relationship (SAR) studies systematically investigate how changes to the chemical structure of a molecule affect its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com For this compound, which acts as a muscarinic acetylcholine (B1216132) receptor antagonist wikipedia.orgmedchemexpress.com, SAR exploration would involve synthesizing derivatives with modifications to different parts of the molecule and evaluating their affinity and efficacy at muscarinic receptor subtypes.
Key areas for modification in this compound could include:
Alterations to the phenyl ring (e.g., adding substituents, changing substitution patterns).
Modifications to the pyridin-2-yl ring.
Changes to the amide group (e.g., replacing the amide with an ester or other functional groups, modifying the nitrogen substitution).
Variations in the alkyl chain connecting the stereogenic centers.
Modifications to the dimethylamino group.
Investigation of different stereoisomers.
Studies on the four stereoisomers of this compound (4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide) have demonstrated significant differences in anticholinergic potency. nih.gov This finding is a direct result of SAR exploration focusing on stereochemistry, indicating that the precise three-dimensional arrangement of atoms in this compound is crucial for its activity. For instance, the (2S,4R) stereoisomer exhibited an IC₅₀ of 0.13 µM, while the (2R,4R) isomer (this compound) had an IC₅₀ of 0.40 µM, and other isomers showed much lower potency (31 µM and 170 µM). nih.gov This highlights the profound impact of stereochemical configuration on biological activity.
SAR studies on structurally related compounds, such as 2-aryl-2-(pyridin-2-yl)acetamides, which share the 2-aryl-2-(pyridin-2-yl)acetamide core present in this compound, have involved varying the aromatic substituents to understand their effect on activity. researchgate.net Such studies provide insights into how modifications on the phenyl and pyridin-2-yl rings in this compound might influence its interaction with the muscarinic receptor.
Rational design of this compound derivatives involves using the information gleaned from SAR studies to create new compounds with desired properties, such as improved potency, selectivity for specific muscarinic receptor subtypes, or altered pharmacokinetic profiles. wikipedia.orgcollaborativedrug.com The significant differences in potency observed among this compound's stereoisomers nih.gov provide a clear basis for rational design; focusing synthetic efforts on the more potent stereoisomer, (2S,4R)-4-(dimethylamino)-2-phenyl-2-(pyridin-2-yl)pentanamide, would be a direct application of rational design principles informed by SAR.
Based on SAR trends, medicinal chemists can design modifications targeting specific interactions with the receptor binding site. For example, if SAR studies indicate that electron-donating groups on the phenyl ring enhance activity, derivatives with such substituents could be rationally designed and synthesized. Similarly, understanding the spatial requirements of the receptor binding site through SAR can guide the design of derivatives with altered bulk or flexibility. The goal is to fine-tune the molecular structure to optimize the interaction with the biological target, potentially leading to derivatives with improved therapeutic indices or reduced off-target effects.
Computational chemistry plays an increasingly important role in modern drug discovery and optimization, offering tools to predict molecular properties, simulate interactions with biological targets, and guide the design of new compounds. researchgate.netresearchgate.netrsc.org While specific detailed computational studies solely focused on this compound's design and optimization were not extensively detailed in the search results, the principles of computational chemistry are broadly applicable to compounds like this compound.
Molecular and Cellular Pharmacology of Vamicamide
Elucidation of Vamicamide's Molecular Mechanism of Action
This compound functions as a competitive antagonist at mAChRs. medchemexpress.com This mechanism involves preventing mAChR agonists, such as acetylcholine (B1216132), from binding to the receptor, thereby inhibiting the downstream effects typically induced by cholinergic nerve stimulation. medchemexpress.com
Investigation of mAChR Binding Kinetics and Thermodynamics
While specific detailed data on the binding kinetics and thermodynamics of this compound appears limited in the immediate search results, its classification as a competitive antagonist implies reversible binding to the mAChR. Competitive antagonists bind to the same site as the agonist, and their binding is governed by the law of mass action, meaning higher concentrations of the agonist can overcome the antagonist's effect. uomustansiriyah.edu.iq The affinity of antagonists for receptors is often characterized by parameters like the inhibition constant (Ki) or pA2 values. This compound has a reported pA2 value of 6.82 in bladder tissue, indicating its potency in antagonizing muscarinic receptors in this specific tissue. medchemexpress.com
Competitive Antagonism at mAChRs
This compound's action as a competitive mAChR antagonist means it directly competes with endogenous acetylcholine for the orthosteric binding site on the muscarinic receptor. medchemexpress.comuomustansiriyah.edu.iq By occupying this site, this compound prevents acetylcholine from binding and activating the receptor. This competitive interaction can be surmounted by increasing the concentration of the agonist, leading to a rightward shift in the agonist dose-response curve without affecting the maximum response (Emax) if the antagonism is purely competitive and reversible. uomustansiriyah.edu.iq
Receptor Subtype Selectivity and Functional Characterization
Muscarinic acetylcholine receptors comprise five subtypes: M1, M2, M3, M4, and M5. These subtypes are coupled to different intracellular signaling pathways and mediate diverse physiological responses. nih.govnih.gov M1, M3, and M5 receptors primarily couple through Gq proteins, leading to the activation of phospholipase C and an increase in intracellular calcium. nih.govnih.gov M2 and M4 receptors couple through Gi proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cyclic AMP levels, as well as modulation of ion channels. nih.govnih.gov
While some muscarinic antagonists show limited subtype selectivity, efforts have been made to identify compounds with preferential activity at specific subtypes to potentially reduce off-target effects. nih.govfrontiersin.orgfrontiersin.org this compound has been identified as an M3 selective compound displaying tissue selectivity for the bladder. nih.gov This tissue selectivity in vivo might be influenced by favorable pharmacokinetics allowing for localized action in the bladder. nih.gov Functional characterization studies, such as those examining the inhibition of contractions in bladder tissue, support its activity as an antimuscarinic agent. medchemexpress.compatsnap.com
This compound: Target Identification and Validation Research
Target identification and validation are crucial steps in drug discovery, aiming to pinpoint the specific biological molecules or pathways that a compound interacts with and confirm their relevance to the desired therapeutic effect. ucl.ac.ukliveonbiolabs.comnih.gov
Approaches for Identifying Primary and Secondary Biological Targets of this compound
Identifying the primary and secondary biological targets of a small molecule like this compound involves various approaches. Given that this compound was developed as an mAChR antagonist, the muscarinic receptors are considered its primary targets. wikipedia.orgmedchemexpress.com However, investigating potential secondary or off-targets is also important to understand a compound's full pharmacological profile and potential side effects. nih.gov
Approaches for target identification can include:
Affinity-based methods: These techniques involve using the small molecule (or a derivative) as a probe to directly isolate and identify interacting proteins from cell lysates or tissue samples. nih.govresearchgate.net
Phenotypic screening: When a compound is discovered based on its effect on a cellular or physiological phenotype (e.g., inhibition of bladder contraction), target identification involves deciphering the molecular players responsible for this observed effect. ucl.ac.uknih.govresearchgate.net
Genetic approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to modulate the expression or function of suspected target genes and observe if this alters the cell's response to the compound. ucl.ac.ukliveonbiolabs.comnih.gov
Computational inference: Bioinformatic tools and databases can be used to predict potential targets based on the compound's chemical structure and similarity to molecules with known targets. nih.govresearchgate.netpelagobio.com
Chemical proteomics: Mass spectrometry-based proteomics can be employed to identify proteins that bind to the small molecule probe. researchgate.netdiscoveryontarget.com
For this compound, initial target identification focused on mAChRs due to its intended therapeutic use for conditions related to smooth muscle contraction regulated by cholinergic signaling. wikipedia.orgmedchemexpress.comnih.gov Further research might employ the aforementioned techniques to comprehensively map all its interacting partners.
Validation Strategies for this compound's Identified Targets
Once potential targets are identified, rigorous validation is necessary to confirm their functional relevance and ensure that modulating these targets produces the desired therapeutic outcome. ucl.ac.ukliveonbiolabs.comsygnaturediscovery.com Validation strategies include:
In vitro functional assays: These assays confirm that the compound interacts with the identified target and modulates its activity in a controlled setting. For mAChRs, this could involve measuring receptor binding affinity, signaling pathway activation (e.g., calcium mobilization, cAMP levels), or functional responses in isolated tissues expressing the target receptor subtype. nih.govsygnaturediscovery.combiorxiv.orgmdpi.com
Genetic validation: Altering target gene expression (knockdown, knockout, or overexpression) and observing the effect on the cellular or physiological response to this compound can provide strong evidence for the target's involvement. nih.govucl.ac.ukliveonbiolabs.com
Use of selective tools: Testing the effects of highly selective agonists or antagonists for the identified target can help confirm that modulating this specific target mimics or blocks the effects of this compound. frontiersin.orgsygnaturediscovery.com
In vivo studies: Animal models relevant to the disease or physiological process of interest are used to assess the compound's efficacy and confirm that its effects correlate with modulation of the identified target in a living system. ucl.ac.ukliveonbiolabs.com For this compound, studies in animal models of urinary frequency demonstrated effects on bladder function. wikipedia.org
Biomarker analysis: Identifying and validating biomarkers that indicate target engagement and downstream pathway modulation can support target validation. sygnaturediscovery.com
For this compound, validation of its mAChR antagonism likely involved functional studies demonstrating its ability to inhibit cholinergic responses in relevant tissues like the bladder, both in vitro and in vivo. wikipedia.orgmedchemexpress.comnih.govpatsnap.com
Integration of Omics Technologies in Target Deconvolution
Target deconvolution is a critical process in drug discovery aimed at identifying the molecular targets of biologically active compounds, particularly those discovered through phenotypic screening. Omics technologies, including genomics, proteomics, and transcriptomics, play a significant role in this process by providing comprehensive data on biological systems. tocris.comwikidata.orgmims.comnih.gov While specific detailed omics studies on this compound for target deconvolution beyond its established mAChR antagonism are not extensively documented in the provided search results, the general principles of integrating omics data can be applied to understanding its potential broader cellular effects or identifying unanticipated interactions.
Proteomics, for instance, can be used to identify proteins that directly bind to a compound or whose expression levels are altered upon treatment. tocris.commims.comnih.gov Techniques such as limited proteolysis-coupled mass spectrometry (LiP-MS) can probe protein structural changes upon ligand binding on a proteome-wide scale, potentially revealing on- and off-target interactions. nih.gov Transcriptomics, through techniques like RNA sequencing or gene expression profiling, can identify changes in gene expression patterns induced by a compound, providing insights into affected pathways and potential targets. tocris.comnih.gov Genomic approaches, including CRISPR-based screening, can be employed to systematically knock out or modify genes to identify those that modulate cellular responses to the compound. tocris.comwikidata.org
Integrating data from these omics platforms allows for a more comprehensive understanding of a compound's mechanism of action and target profile. For a compound like this compound, while its primary target class (mAChRs) is known, omics technologies could theoretically be applied to explore potential interactions with other proteins or pathways that might contribute to its observed pharmacological effects or reveal off-target activities. tocris.commims.comnih.gov
This compound's Modulation of Cellular Signaling Pathways
As a muscarinic acetylcholine receptor antagonist, this compound exerts its cellular effects by interfering with the normal signaling initiated by acetylcholine binding to mAChRs. wikipedia.orgcore.ac.uk Muscarinic receptors are a type of G protein-coupled receptor (GPCR), and their activation typically triggers intracellular signaling cascades via coupling with heterotrimeric G proteins. wikipedia.orgfishersci.benih.gov By blocking the binding of agonists like acetylcholine, this compound prevents the conformational changes in the receptor necessary for G protein activation and subsequent downstream signaling events. wikipedia.orgfishersci.be
Investigation of Downstream Signaling Cascades Affected by mAChR Antagonism
Antagonism of mAChRs by compounds like this compound disrupts the downstream signaling cascades that are normally activated upon receptor engagement. The specific pathways affected depend on the mAChR subtype involved and the associated G protein coupling. mAChRs can couple to different types of G proteins, including Gαq/11, Gαi/o, and Gαs, although coupling to Gαq/11 and Gαi/o is more common. fishersci.be
Activation of Gαq/11-coupled mAChRs typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). fishersci.be IP3 then triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). fishersci.be Antagonism by this compound would inhibit these events, reducing intracellular calcium levels and PKC activity.
Activation of Gαi/o-coupled mAChRs generally inhibits adenylyl cyclase, leading to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP). fishersci.be Reduced cAMP levels can affect the activity of protein kinase A (PKA) and other downstream targets. This compound, by blocking agonist binding, would prevent this inhibition of adenylyl cyclase, potentially leading to altered cAMP levels compared to the agonist-bound state.
Furthermore, mAChR activation can also influence other signaling molecules and pathways, and antagonism would consequently impact these. wikipedia.orgwikidata.org
Analysis of this compound's Influence on Specific Intracellular Pathways (e.g., G protein-coupled receptor signaling)
This compound's primary influence on intracellular pathways stems directly from its action as an mAChR antagonist, thereby modulating GPCR signaling. wikipedia.orgwikipedia.orgnih.gov By preventing acetylcholine from binding to mAChRs, this compound effectively silences the signaling initiated by these receptors. wikipedia.orgfishersci.be This includes the modulation of G protein activation. In the absence of an agonist, mAChRs are typically in an inactive state, with the coupled G protein in a GDP-bound form. fishersci.benih.gov Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer and the receptor. fishersci.benih.gov Both the Gα-GTP and Gβγ subunits can then interact with various downstream effectors. fishersci.be this compound, as a competitive antagonist, occupies the orthosteric binding site, preventing the agonist-induced conformational changes required for G protein activation. wikipedia.org
While specific detailed studies on this compound's effects on every facet of GPCR signaling were not found, its fundamental mechanism dictates that it would inhibit the agonist-mediated activation of the G proteins coupled to the mAChR subtypes it targets. This, in turn, would prevent the subsequent activation or inhibition of enzymes and the modulation of ion channels that are downstream of these G proteins. fishersci.benih.gov
This compound: In Vitro Biological Activity Investigations
In vitro biological activity investigations are essential for characterizing the pharmacological properties of a compound, including its potency and efficacy at its molecular target. For this compound, as an mAChR antagonist, in vitro studies focus on its ability to block the activity of muscarinic receptors in controlled laboratory settings, often using cell-based assays or isolated tissue preparations. fishersci.nonih.govnih.gov
Cell-Based Assays for this compound's Antagonist Activity
Cell-based assays are widely used to evaluate the antagonist activity of compounds targeting GPCRs like mAChRs. fishersci.nonih.govnih.govmpg.de These assays utilize live cells that naturally express or are engineered to express the target receptor subtype. By measuring a downstream cellular response to an agonist in the presence and absence of the antagonist, the potency of the antagonist can be determined. fishersci.nonih.govnih.gov
Common readouts in cell-based assays for mAChR antagonist activity include:
Inhibition of agonist-induced calcium mobilization: In cells expressing Gαq/11-coupled mAChRs, agonist binding triggers calcium release. An antagonist like this compound would inhibit this release in a concentration-dependent manner. fishersci.be
Modulation of cAMP levels: In cells expressing Gαi/o-coupled mAChRs, agonists inhibit adenylyl cyclase, reducing cAMP. An antagonist would block this inhibition, leading to higher cAMP levels compared to the agonist-treated state. fishersci.be
Reporter gene assays: Cells can be engineered with reporter genes whose expression is linked to mAChR signaling pathways. Antagonist activity can be measured by the inhibition of agonist-induced changes in reporter gene expression. nih.govnih.gov
Cell proliferation or functional responses: In some cell types, mAChR activation can influence proliferation or other specific cellular functions. Assays measuring these responses can be used to assess antagonist activity. fishersci.nonih.gov
This compound has been shown to inhibit contractions induced by cholinergic nerve stimulation by preventing mAChR agonists from binding. This indicates its effectiveness in blocking receptor activation in functional assays. A reported pA2 value of 6.82 in bladder tissue demonstrates its antagonist potency in a relevant biological system. The pA2 value is a measure of the antagonist's affinity for the receptor and is determined from dose-response curves in the presence of varying antagonist concentrations.
| Compound | Activity Type | System | Value | PubChem CID |
| This compound | Antagonist | Bladder tissue | pA2 = 6.82 | 65967 |
Table 1: In Vitro Antagonist Activity of this compound
This pA2 value indicates the concentration of this compound that requires a two-fold increase in agonist concentration to restore the original response, providing a quantitative measure of its antagonist potency in this tissue. Cell-based assays provide a valuable tool for characterizing the antagonist profile of this compound across different mAChR subtypes and in various cellular contexts, contributing to the understanding of its molecular pharmacology. fishersci.nonih.govnih.gov
Tissue-Level Pharmacological Studies (e.g., bladder tissue contraction inhibition)
This compound has been extensively studied for its effects on various isolated tissue preparations to assess its anticholinergic activity and tissue selectivity nih.gov. A key area of research has focused on its inhibitory action on smooth muscle contraction, particularly in the urinary bladder medchemexpress.comnih.govnih.gov.
In isolated tissue preparations, this compound demonstrated competitive antagonistic actions against responses induced by cholinergic agonists nih.gov. Its pA2 value, a measure of antagonist potency, was determined in different tissues. For the urinary bladder, the pA2 value for this compound was found to be 6.82 nih.gov. This value was higher than that observed in atrial tissue (5.94) and comparable to values obtained in the vas deferens (6.90) and stomach (6.81) nih.gov. In comparison, other antimuscarinic compounds like oxybutynin (B1027) and atropine (B194438) showed nearly the same pA2 values across the tested tissues, suggesting a less selective action compared to this compound nih.gov.
Studies using human detrusor smooth muscle specimens, obtained from patients undergoing cystectomy, investigated the effects of this compound on contractions induced by carbachol (B1668302) nih.gov. This compound, along with other antimuscarinic drugs like tolterodine (B1663597) and atropine, caused parallel shifts to the right of the concentration-response curves for carbachol, indicative of competitive antagonism nih.gov. The rank order of pA2 values in human detrusor muscle was reported as atropine = tolterodine > this compound > temiverine (B1207195) nih.gov. This compound did not inhibit the maximum contractile responses to carbachol, further supporting its competitive antagonist profile nih.gov.
Furthermore, this compound did not inhibit contractions induced by KCl or CaCl2 in human detrusor smooth muscle, suggesting that its inhibitory effects are primarily mediated through its antimuscarinic action rather than direct muscle-relaxant or calcium-antagonist effects nih.gov.
In conscious animal models, oral administration of this compound inhibited spontaneous bladder contractions caused by increasing intravesical volume in rats in a dose-dependent manner nih.gov. It also inhibited bladder contractions in rats following intravesical administration nih.gov. Studies in conscious dog and rat models of urinary frequency showed that oral administration of this compound significantly increased bladder capacity without changing micturition pressure or threshold pressure nih.gov. These effects were comparable to those observed with oxybutynin and atropine at certain doses nih.gov.
While this compound showed inhibitory effects on bladder contraction, it had minimal or no effect on the spontaneous motility of the stomach and distal colon, heart rate, and salivary secretion in conscious animals at doses that inhibited bladder activity nih.gov. This suggests a degree of tissue selectivity, although M3 receptors, which are involved in bladder contraction, are also present in salivary glands and the intestine bioline.org.brresearchgate.net.
Here is a summary of pA2 values for this compound in different isolated tissues:
| Tissue | pA2 Value | Citation |
| Urinary Bladder | 6.82 | medchemexpress.comnih.gov |
| Atria | 5.94 | nih.gov |
| Vas Deferens | 6.90 | nih.gov |
| Stomach | 6.81 | nih.gov |
| Human Detrusor | Lower than atropine/tolterodine, higher than temiverine | nih.gov |
Enzyme Kinetic Studies and Receptor-Ligand Interactions
This compound acts as a competitive muscarinic receptor antagonist medchemexpress.com. This means it binds to the same site on the muscarinic receptor as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and exerting its effects medchemexpress.com. The competitive nature of this compound's antagonism is supported by the parallel shifts observed in concentration-response curves for agonists like carbachol in the presence of this compound nih.gov.
The interaction between this compound and muscarinic receptors can be characterized by its affinity for the receptor subtypes. While the provided search results highlight this compound as an antimuscarinic compound and competitive antagonist medchemexpress.comnih.gov, specific detailed enzyme kinetic parameters (like Ki values) or extensive receptor binding profiles across all five muscarinic receptor subtypes (M1-M5) were not explicitly detailed in the snippets beyond its general classification as an mAChR antagonist and its pA2 values in functional studies medchemexpress.commdpi.comresearchgate.netmedchemexpress.com.
Some sources indicate that this compound has been demonstrated to be selective for the M3 receptor subtype mdpi.comresearchgate.net. M3 receptors are predominantly responsible for mediating smooth muscle contraction in organs like the urinary bladder and gastrointestinal tract, as well as glandular secretions mdpi.com. The observed tissue selectivity of this compound, particularly its more pronounced effect on the bladder compared to salivary glands in some contexts, aligns with a degree of M3 selectivity, although M3 receptors are present in both tissues bioline.org.brresearchgate.net.
Receptor-ligand interactions are influenced by the molecular structure of the compound. This compound has a specific chemical structure, (+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide nih.govnih.gov. The synthesis and study of its stereoisomers revealed significant differences in anticholinergic potency among them nih.gov. For instance, the (2S,4R) stereoisomer showed an IC50 of 0.13 µM, while the (2R,4R) stereoisomer had an IC50 of 0.40 µM, and other stereoisomers were significantly less potent nih.gov. This highlights the importance of stereochemistry in the interaction of this compound with its target receptors.
Preclinical Research on Vamicamide in Non Human Biological Systems
Pharmacodynamic Characterization of Vamicamide in In Vivo Models
Preclinical pharmacodynamic studies are crucial for understanding how a drug interacts with biological systems and elicits a response before human trials. These studies often involve in vivo animal models to evaluate the drug's effects on target receptors and physiological functions.
Studies on Muscarinic Receptor Blockade in Animal Models
This compound functions as a muscarinic acetylcholine (B1216132) receptor antagonist. wikipedia.org Studies in animal models, such as conscious dogs and rats, have been conducted to investigate the effects of this compound on urinary bladder function through cystometrography. wikipedia.org Muscarinic receptors mediate normal bladder contraction, and antimuscarinic agents are used to treat conditions like detrusor hyperactivity by blocking these receptors. nih.gov While some antimuscarinic drugs lack selectivity and can cause side effects by affecting muscarinic receptors in other organ systems, studies have explored the selectivity of compounds like this compound for the bladder over other tissues, such as salivary glands, in animal models. nih.gov
Comparative Pharmacodynamics with Reference Compounds
Comparative pharmacodynamic studies are essential for evaluating the efficacy and selectivity of a new compound against existing treatments or reference compounds. This compound has been studied alongside other muscarinic receptor antagonists. For instance, research has compared the effects of various muscarinic receptor antagonists, including both non-selective agents like atropine (B194438) and purportedly selective agents like darifenacin (B195073) and this compound, on different physiological functions mediated by muscarinic receptors. nih.gov These comparisons help to understand the potential therapeutic advantages or disadvantages of this compound's pharmacodynamic profile relative to other compounds in the same class. nih.gov Studies investigating muscarinic receptor mechanisms in the central nervous system of rats have also compared the effects of different antimuscarinic drugs on urodynamic parameters. researchgate.net
Development of Disease Models for Pharmacodynamic Assessment
The development and utilization of relevant disease models in animals are vital for assessing the pharmacodynamic effects of potential drugs like this compound in conditions mimicking human diseases. For the assessment of drugs targeting urinary frequency and incontinence, specially devised conscious dog and rat models have been used to investigate the effects of this compound on urinary bladder function via cystometrography. wikipedia.org These models allow for the evaluation of a drug's ability to increase bladder capacity or affect other urinary parameters in a living system. wikipedia.org Pharmacodynamic modeling, in general, is a valuable approach to integrate quantitative information about a compound's pharmacological properties with its pharmacokinetics, aiding in rational study design and understanding the relationship between exposure and effect. mdpi.comnih.gov While the provided search results specifically mention models for urinary issues in the context of this compound wikipedia.org, preclinical research broadly utilizes a variety of animal disease models across different therapeutic areas to assess the efficacy of drug candidates. swissbiotechday.ch
This compound Metabolism and Pharmacokinetics in Preclinical Studies
Preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental in drug development to understand how a compound is handled by the body. medicilon.combeckman.combioanalysis-zone.com These studies help to determine the drug's exposure levels, identify metabolic pathways, and understand how the drug and its metabolites are eliminated. medicilon.combeckman.combioanalysis-zone.com
In Vitro Metabolic Stability and Metabolite Identification
In vitro metabolism studies are conducted early in the drug discovery process to assess a compound's metabolic stability and identify potential metabolites. enamine.netevotec.comscispace.comeuropa.eu These studies often utilize systems such as liver microsomes and hepatocytes from various species, including the animal species used in preclinical toxicity studies and humans. enamine.netevotec.comscispace.comeuropa.eu The goal is to understand the main routes of biotransformation and identify metabolites that may be formed. enamine.netevotec.comnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly employed for metabolite identification and profiling. enamine.netscispace.comnih.gov Comparing the in vitro metabolic profiles across species helps to determine the relevance of animal models for predicting human metabolism. evotec.comscispace.comeuropa.eu While specific details about this compound's in vitro metabolic stability and identified metabolites were not extensively detailed in the provided search results, the general principles of these studies involve incubating the compound with liver fractions or cells and analyzing the resulting transformation products. enamine.netevotec.comscispace.comnih.gov
Preclinical Absorption, Distribution, and Excretion (ADME) Analysis
Species Differences in Preclinical Metabolism
Understanding how a drug is metabolized in different animal species is a critical component of preclinical development. These studies help identify potential metabolic pathways and assess the likelihood of observing similar metabolic profiles in humans wikipedia.orguni-freiburg.deuni-freiburg.de. Commonly used preclinical species include rodents (such as rats) and non-rodents (like dogs and monkeys), which exhibit varying metabolic capacities and enzyme profiles nih.govnih.gov.
In vitro studies using liver microsomes or hepatocytes from different species are frequently employed to assess metabolic stability and identify metabolites wikipedia.orgfrontiersin.orgfishersci.at. These studies can reveal significant interspecies differences in intrinsic clearance, which is a measure of the liver's ability to eliminate the drug wikipedia.org. For instance, studies on 3-amidinophenylalanine (3-APhA)-derived compounds, structurally related to agents targeting similar pathways, have shown notable differences in intrinsic clearance across rat, dog, and monkey hepatocytes wikipedia.org. Rat hepatocytes were observed to be the most active in the biotransformation of these compounds, while monkey hepatocytes generally showed lower metabolic capacity wikipedia.org. Cynomolgus monkey hepatocytes have been noted for their similarity to human biotransformation patterns for some compounds, whereas rat hepatocyte metabolism can be accelerated wikipedia.org.
The following table illustrates typical observations of species differences in intrinsic clearance using data from a study on related 3-APhA derivatives in hepatocytes. It is important to note that this data is for compounds related to, but not identical to, this compound.
| Compound | Intrinsic Clearance (mL/min/kg) - Rat Hepatocytes | Intrinsic Clearance (mL/min/kg) - Dog Hepatocytes | Intrinsic Clearance (mL/min/kg) - Monkey Hepatocytes |
| MI-463 | 31.9 | 26.7 | 16.1 |
| MI-472 | 37.8 | 10.5 | 6.6 |
| MI-485 | 35.1 | 17.3 | 12.0 |
| MI-1900 | 36.5 | 10.5 | 16.1 |
Note: Data presented is for illustrative purposes, showing species differences observed with related compounds, and is not specific to this compound. wikipedia.org
These observed differences in metabolic rates and pathways across species necessitate careful consideration when extrapolating preclinical findings to predict human metabolism and pharmacokinetics wikipedia.orgwikipedia.orgrevistabiomedica.org.
Translational Research Concepts in this compound Preclinical Development
Translational research in preclinical drug development focuses on bridging the gap between findings in non-human systems and the prediction of drug behavior and effects in humans americanelements.comwikipedia.orgdaneshyari.comd-nb.info. This involves integrating data from various preclinical studies, including in vitro and in vivo experiments, to inform decisions about clinical trial design and potential human responses americanelements.comdaneshyari.comjkchemical.com. The presence of species-specific differences in pharmacology, physiology, and metabolism presents significant challenges in accurately translating preclinical data revistabiomedica.orgd-nb.infojkchemical.com.
Predictive Models for Translational Pharmacological Effects
Predictive models are valuable tools in translational research, aiming to forecast human pharmacological effects based on preclinical data alfa-chemistry.commdpi.comcaymanchem.comr-project.orgoup.com. These models can range from empirical approaches to more complex mechanistic mathematical models, such as physiologically-based pharmacokinetic (PBPK) models d-nb.infozhanggroup.org. PBPK models, for instance, integrate in vitro data (like metabolic rates and protein binding) with physiological parameters of different species to simulate drug concentration-time profiles in various tissues and organs zhanggroup.org.
The goal of these models is to provide a quantitative framework for extrapolating preclinical pharmacokinetic and pharmacodynamic data to humans, accounting for interspecies differences americanelements.comdaneshyari.comd-nb.info. By simulating human responses based on preclinical observations, these models can help predict potential efficacy and guide dose selection for early-phase clinical trials americanelements.comdaneshyari.com. While various predictive modeling approaches are utilized in preclinical translation, specific details regarding the predictive models developed or applied to this compound's pharmacological effects were not available in the provided search results.
Methodologies for Extrapolating Preclinical Pharmacodynamic Data
Extrapolating pharmacodynamic (PD) data from preclinical species to humans is often more complex than extrapolating pharmacokinetic (PK) data due to potential differences in target expression, receptor sensitivity, and downstream biological responses across species uni-freiburg.dejkchemical.com. Methodologies for extrapolating preclinical PD data involve analyzing the relationship between drug exposure and effect in animal models and attempting to translate this relationship to the human context americanelements.comdaneshyari.comd-nb.info.
Approaches include empirical scaling methods and mechanistic modeling that consider species-specific differences in the biological system and the drug's interaction with its target d-nb.info. In vitro-to-in vivo extrapolation (IVIVE) principles, commonly applied in PK, are also explored for PD where feasible, using in vitro data from human cells or tissues to inform predictions of in vivo human responses wikipedia.orgnih.gov. However, it is recognized that a similar response observed in human and animal cells in vitro does not always guarantee a similar in vivo outcome jkchemical.com. Translational PK/PD models aim to extrapolate both drug concentration and effect over time, accounting for differences in both PK and PD parameters between species americanelements.com. Despite the availability of these methodologies, specific details on the approaches used for extrapolating this compound's preclinical pharmacodynamic data to humans were not found in the provided search results.
Advanced Research Applications and Future Directions for Vamicamide
Vamicamide's Role in Advancing Drug Discovery Methodologies
The study of this compound contributes to the evolution of drug discovery approaches, offering lessons and applications within both target-based and phenotypic screening strategies.
Contributions to Target-Based Drug Discovery Paradigms
This compound's identification as a muscarinic acetylcholine (B1216132) receptor antagonist exemplifies a target-based approach to drug discovery, where a specific molecular target is identified and compounds are sought or designed to modulate its activity. wikipedia.orgmedchemexpress.com Research into this compound's interaction with mAChRs, including its affinity and selectivity, provides valuable data for understanding ligand-receptor interactions. Such studies contribute to the broader knowledge base used in designing compounds with improved target specificity and reduced off-target effects. The investigation of its effects on different muscarinic receptor subtypes, such as the M3 receptor, which is implicated in bladder function, highlights the importance of subtype selectivity in minimizing undesirable side effects associated with broader mAChR blockade. bioline.org.brresearchgate.net This aligns with the principles of modern target-based drug discovery, which emphasizes the precise modulation of specific protein targets to achieve therapeutic efficacy with enhanced safety profiles. mdpi.comrapidnovor.com
Applications in Phenotypic Screening and Deconvolution
Although primarily developed through a target-based understanding, this compound could potentially be utilized or studied within phenotypic screening contexts. Phenotypic screening involves testing compounds in cellular or animal models to identify those that produce a desired biological outcome, without necessarily knowing the initial molecular target. bioline.org.br If this compound were identified in a phenotypic screen aimed at, for example, modulating smooth muscle activity or addressing neurological deficits, subsequent deconvolution studies would be required to identify its molecular target(s). The known activity of this compound as a mAChR antagonist would be crucial in such deconvolution efforts, serving as a reference point or a tool compound to understand the underlying mechanisms of the observed phenotype. This highlights how compounds with established targets, like this compound, can be valuable in validating phenotypic screening hits and advancing the deconvolution process.
Interdisciplinary Research on this compound
Research on this compound benefits from and contributes to interdisciplinary approaches, integrating various scientific disciplines and technologies to gain a comprehensive understanding of its properties and potential.
Integration of In Silico, In Vitro, and In Vivo Research Techniques
A thorough understanding of this compound involves the integration of in silico (computational), in vitro (laboratory experiments with cells or tissues), and in vivo (studies in living organisms) research techniques. In silico methods, such as molecular modeling and simulations, can predict this compound's binding affinity to mAChRs and analyze its molecular interactions. mdpi.comnih.govnih.gov In vitro studies, such as receptor binding assays and functional assays using isolated tissues (e.g., bladder tissue), provide experimental validation of its antagonistic activity and assess its potency and selectivity at the cellular and tissue levels. medchemexpress.comresearchgate.net In vivo studies, using animal models, were instrumental in evaluating this compound's effects on bladder function and other physiological parameters, as well as its pharmacokinetic profile. wikipedia.orgnih.govjst.go.jp The integration of these diverse techniques allows for a more complete picture of how this compound interacts with biological systems, from the molecular level to the whole organism, which is a cornerstone of modern pharmacological research. anu.edu.auijngp.comphilpapers.org
Theoretical and Computational Modeling of this compound Interactions
Theoretical and computational modeling plays a significant role in understanding this compound's behavior at the molecular level and predicting its interactions. Techniques such as molecular mechanics, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights. mdpi.comnih.govnih.govfrontiersin.orgmdpi.comnih.gov
Molecular dynamics simulations can model the dynamic behavior of this compound in complex biological environments, such as its interaction with the muscarinic receptor protein, providing information about binding stability and conformational changes. mdpi.comnih.govnih.govyoutube.com QSAR modeling can correlate structural features of this compound and its analogs with their observed biological activities, helping to identify key molecular determinants of activity and guiding the design of new compounds with potentially improved properties. frontiersin.orgmdpi.comnih.govoncodesign-services.comnih.gov These computational approaches complement experimental data, allowing for a more detailed understanding of this compound's mechanism of action and facilitating the rational design of related molecules for research purposes. jchps.comresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex dergipark.org.trnih.gov. This method is crucial in drug discovery for understanding how a potential drug molecule interacts with its biological target at the atomic level dergipark.org.trresearchgate.net. For this compound, molecular docking simulations can provide insights into its binding mode within the muscarinic receptor subtypes, particularly the M3 receptor, to which it shows affinity wikipedia.orgbioline.org.brmdpi.comdtic.mil. These simulations can help identify the key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the this compound-receptor complex dergipark.org.trresearchgate.net.
Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of the molecular system nih.govmdpi.comyoutube.com. These simulations allow researchers to observe the dynamic interactions between this compound and its target receptor over time, providing a more realistic picture of the binding process and the stability of the complex nih.govmdpi.comyoutube.comnih.gov. MD simulations can reveal conformational changes in the receptor upon ligand binding, assess the flexibility of the ligand within the binding site, and estimate binding free energies, offering a deeper understanding of the molecular basis for this compound's activity and selectivity mdpi.comyoutube.comnih.gov. While specific published studies detailing molecular docking and dynamics simulations solely focused on this compound were not extensively found, these techniques are standard in the characterization of ligand-receptor interactions for compounds like this compound that target GPCRs such as muscarinic receptors mdpi.comdergipark.org.trnih.gov. The application of these methods to this compound could further elucidate the structural determinants of its M3 receptor selectivity and inform the design of new compounds with improved properties.
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a relationship between the chemical structure of a series of compounds and their biological activity medchemexpress.comnih.gov. By analyzing the structural features and physicochemical properties of this compound and its analogs, QSAR models can predict the activity of new, untested compounds medchemexpress.comnih.gov. This is particularly valuable in medicinal chemistry for optimizing the activity and selectivity of lead compounds and designing novel chemical entities with desired pharmacological profiles medchemexpress.comnih.govsfd.si.
For this compound analogs, QSAR analysis could involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for each compound and correlating these descriptors with their measured muscarinic receptor binding affinities or functional activities nih.govmedchemexpress.com. Different QSAR methodologies, such as 2D-QSAR or 3D-QSAR (e.g., CoMFA and CoMSIA), can be applied to build predictive models nih.gov. These models can highlight the structural features that are important for potent and selective binding to muscarinic receptor subtypes nih.gov. For example, a QSAR study on muscarinic receptor antagonists, including compounds structurally related to this compound, could identify the optimal size, shape, and electronic properties required for high affinity binding to the M3 receptor compared to other subtypes mdpi.comnih.gov. Such models can guide the synthesis of new this compound analogs with potentially improved M3 selectivity and reduced activity at other muscarinic receptor subtypes, which could help minimize off-target effects bioline.org.brmdpi.comdtic.mil.
Predictive Modeling for Pharmacological Potency
Predictive modeling for pharmacological potency involves using computational approaches to forecast the biological activity or potency of a compound based on its molecular structure or other relevant data certara.commathworks.compharmajen.com. This goes beyond QSAR by potentially incorporating more complex biological system information or utilizing advanced machine learning techniques certara.commathworks.com. For this compound, predictive modeling can be used to estimate its potency as an mAChR antagonist or its selectivity for specific receptor subtypes before experimental testing mdpi.commathworks.com.
Quantitative Systems Pharmacology (QSP) models, for instance, integrate information about drug properties, biological pathways, and disease pathophysiology to simulate drug behavior within a biological system certara.commathworks.com. While complex, a QSP approach could theoretically incorporate data on this compound's interaction with muscarinic receptors to predict its effects at a systems level, although this would require extensive data and model development certara.commathworks.com. More commonly, predictive modeling for potency might involve ligand-based approaches, where models are built from a dataset of known active and inactive compounds, or structure-based approaches, which utilize the 3D structure of the target receptor mathworks.compharmajen.com. Machine learning algorithms, such as support vector machines or neural networks, can be trained on large datasets of muscarinic receptor ligands and their activities to build predictive models for this compound and its potential analogs pharmajen.comfrontiersin.org. These models can help prioritize which compounds to synthesize and test experimentally, accelerating the research process and potentially identifying compounds with superior potency or selectivity profiles compared to this compound pharmajen.com.
Q & A
Q. What are the established synthetic pathways for Vamicamide, and how do they differ in intermediate isolation?
this compound is synthesized via two primary routes:
- Method 1 : Alkylation of 2-phenyl-2-(2-pyridyl)acetonitrile with chloroacetone using KOH, followed by sequential reactions to form the pentanamide derivative.
- Method 2 : Reaction of the same starting material with 2-(dimethylamino)propylchloride, yielding a diastereoisomeric mixture resolved via recrystallization . Key differences include the alkylating agents and the need for diastereoisomer resolution in Method 2. Researchers should select methods based on purity requirements and scalability.
Q. What experimental protocols are recommended for assessing this compound’s efficacy in preclinical models of neurogenic bladder?
- In vitro assays : Measure detrusor muscle relaxation using isolated tissue preparations (e.g., rat bladder strips) with dose-response curves for EC50 determination.
- In vivo models : Utilize neurogenic bladder induction (e.g., spinal cord injury models in rodents) and evaluate urodynamic parameters (e.g., bladder pressure, voiding frequency) . Include positive controls (e.g., tolterodine) and placebo groups to contextualize results.
Q. How should researchers address variability in pharmacokinetic data during this compound administration?
- Standardization : Use uniform dosing regimens (e.g., mg/kg body weight) across cohorts.
- Analytical validation : Employ HPLC or LC-MS for plasma concentration measurements, ensuring calibration with internal standards.
- Statistical adjustments : Apply mixed-effects models to account for inter-subject variability .
Advanced Research Questions
Q. What strategies resolve contradictions in clinical trial data for this compound’s efficacy across populations?
- Systematic review : Aggregate data from multiple trials (e.g., Kumazawa et al. (1994) vs. Ethans et al. (2004)) and assess heterogeneity via I² statistics .
- Subgroup analysis : Stratify by patient characteristics (e.g., neurogenic vs. idiopathic overactive bladder) to identify confounding variables . Example table for meta-analysis:
| Study | Population | Sample Size | Efficacy (Δ Bladder Pressure) | p-value |
|---|---|---|---|---|
| Kumazawa et al. | Neurogenic | 120 | -28% | <0.001 |
| Ethans et al. | Mixed Etiology | 90 | -15% | 0.07 |
Q. How can the diastereoisomeric ratio of this compound be optimized during synthesis?
- Crystallization conditions : Adjust solvent polarity (e.g., ethanol/water mixtures) to favor selective crystallization of the active isomer.
- Chromatographic resolution : Use chiral stationary phases (e.g., amylose-based columns) for preparative-scale separation . Document enantiomeric excess (EE) via polarimetry or chiral HPLC to validate purity.
Q. What methodological frameworks ensure ethical rigor in this compound clinical trials?
- PICO alignment : Define Population (e.g., adults with refractory overactive bladder), Intervention (this compound dose), Comparison (placebo/active comparator), and Outcomes (e.g., adverse events, urodynamic improvements) .
- Informed consent protocols : Include detailed risk-benefit disclosures, especially for neurogenic populations with comorbid conditions .
Q. How can researchers enhance reproducibility in this compound’s pharmacological assays?
- Protocol transparency : Publish step-by-step methodologies (e.g., buffer compositions, incubation times) akin to Frohlich et al. (1998)’s intravesical trials .
- Data sharing : Deposit raw datasets in repositories (e.g., Figshare) with metadata on experimental conditions .
Methodological Guidelines
- Data collection : Use electronic lab notebooks (ELNs) for real-time documentation of synthesis yields and assay results .
- Conflict resolution : Apply Bradford-Hill criteria to distinguish causal efficacy signals from spurious correlations in clinical data .
- Literature review : Prioritize primary sources (e.g., Nishinihon Journal of Urology) over reviews to avoid secondary bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
